molecular formula C7H6ClIO2S B3316275 3-iodo-4-methylbenzene-1-sulfonyl chloride CAS No. 953725-14-9

3-iodo-4-methylbenzene-1-sulfonyl chloride

Cat. No.: B3316275
CAS No.: 953725-14-9
M. Wt: 316.54 g/mol
InChI Key: ZEXWBLNNMZWGDT-UHFFFAOYSA-N
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Description

3-iodo-4-methylbenzene-1-sulfonyl chloride: is an organic compound with the molecular formula C7H6ClIO2S and a molecular weight of 316.55 g/mol . It is a derivative of benzene, where the benzene ring is substituted with an iodine atom at the third position, a methyl group at the fourth position, and a sulfonyl chloride group at the first position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-4-methylbenzene-1-sulfonyl chloride typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-iodo-4-methylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane), temperature (0-25°C).

    Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride), solvent (ethanol, tetrahydrofuran), temperature (0-25°C).

    Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvent (water, acetic acid), temperature (25-100°C).

Major Products:

    Sulfonamide Derivatives: Formed from the reaction with amines.

    Sulfonate Ester Derivatives: Formed from the reaction with alcohols.

    Sulfonothioate Derivatives: Formed from the reaction with thiols.

    Reduced Derivatives: Formed from the reduction of the iodine atom.

    Carboxylic Acid Derivatives: Formed from the oxidation of the methyl group.

Scientific Research Applications

3-iodo-4-methylbenzene-1-sulfonyl chloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-iodo-4-methylbenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The iodine atom can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring .

Molecular Targets and Pathways:

    Nucleophilic Substitution: The sulfonyl chloride group reacts with nucleophiles to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Electrophilic Aromatic Substitution:

Comparison with Similar Compounds

Uniqueness: 3-iodo-4-methylbenzene-1-sulfonyl chloride is unique due to the presence of both the iodine atom and the methyl group on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. The combination of these substituents allows for specific chemical transformations and applications that are not possible with the similar compounds .

Properties

IUPAC Name

3-iodo-4-methylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClIO2S/c1-5-2-3-6(4-7(5)9)12(8,10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXWBLNNMZWGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClIO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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